Phloroglucinol O-Methyl Glucuronide is a chemical compound with the molecular formula and a molecular weight of approximately 316.261 g/mol. It is a derivative of phloroglucinol, which is known for its applications in pharmaceuticals and as a reagent in various chemical syntheses. Phloroglucinol O-Methyl Glucuronide is categorized as a glycoside, specifically an O-methyl glucuronide, indicating that it contains a methylated glucuronic acid moiety attached to phloroglucinol.
Phloroglucinol O-Methyl Glucuronide can be sourced from natural products, particularly from plants such as Agrimonia pilosa, where it has been identified among other methyl-substituted phloroglucinol glycosides . This compound falls under the classification of phenolic compounds, which are characterized by the presence of hydroxyl groups attached to aromatic rings. It is also classified as a polyphenol due to its multiple phenolic structures.
The synthesis of phloroglucinol O-Methyl Glucuronide can be achieved through various chemical methods. One notable approach involves the per-O-acetylation of phloroglucinol followed by selective methylation and glucuronidation. For instance, the initial step may include dissolving phloroglucinol in an acetic anhydride solution, cooled to 0 °C, followed by the addition of pyridine as a catalyst .
Subsequent steps typically involve methylating the hydroxyl groups and then attaching the glucuronic acid moiety through glycosylation reactions. The hybrid method described in patent literature incorporates regio-selective protection strategies to ensure the correct functional groups are modified without affecting others .
Phloroglucinol O-Methyl Glucuronide participates in various chemical reactions typical of phenolic compounds. It can undergo oxidation reactions due to the presence of hydroxyl groups, leading to the formation of reactive intermediates. Additionally, it can participate in esterification reactions due to its carboxylic acid functionality.
One specific reaction pathway includes glucuronidation, where glucuronic acid is conjugated to various substrates, enhancing their solubility and facilitating excretion from the body. This reaction is crucial in drug metabolism and detoxification processes .
The mechanism of action for phloroglucinol O-Methyl Glucuronide primarily involves its role as a metabolite in the human body. It acts as a conjugate that enhances the solubility of hydrophobic compounds, allowing for their easier elimination via urine. This process is facilitated by enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to hydroxyl-containing substrates .
Moreover, studies suggest that phloroglucinol derivatives may exhibit antioxidant properties, contributing to their biological significance .
Phloroglucinol O-Methyl Glucuronide exhibits several notable physical properties:
Chemical properties include its behavior as a weak triprotic acid with pKa values around 8.5 and 8.9 . The compound can undergo tautomerization between enolic and keto forms depending on environmental conditions.
Phloroglucinol O-Methyl Glucuronide has several scientific applications:
Phloroglucinol derivatives undergo enzymatic glycosylation primarily via uridine diphosphate glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to acceptor molecules. This conjugation occurs at oxygen (O-glucuronidation), nitrogen (N-glucuronidation), or sulfur (S-glucuronidation) atoms. For phloroglucinol—a trihydroxybenzene—glucuronidation targets its phenolic hydroxyl groups, forming ether-type glucuronides like Phloroglucinol O-Methyl Glucuronide [2] [6]. UGT isoforms exhibit distinct regioselectivity: UGT1A subfamily enzymes (e.g., UGT1A9) preferentially glucuronidate phenols, while UGT2B isoforms handle bulkier substrates [6].
The reaction follows an ordered bi-bi mechanism: UDPGA binds first, inducing conformational changes that facilitate phloroglucinol binding. This generates a β-D-glucuronide conjugate, drastically increasing water solubility for renal/biliary excretion [2] [6]. Kinetic studies reveal that long-chain fatty acids competitively inhibit UGTs (e.g., UGT1A9, UGT2B7), but bovine serum albumin (BSA) sequesters these inhibitors, significantly lowering apparent Km values and enhancing catalytic efficiency [6].
Table 1: Key UGT Isoforms Involved in Phloroglucinol Glucuronidation
UGT Isoform | Substrate Specificity | Cellular Localization | Role in Conjugation |
---|---|---|---|
UGT1A1 | Bilirubin, phenols | Liver, intestine | Minor phenol glucuronidation |
UGT1A9 | Phenolic compounds | Liver, kidney | Primary phloroglucinol O-glucuronidation |
UGT2B7 | Carboxylic acids, phenols | Liver, brain | Glucuronidation of methylated derivatives |
UGT1A4 | Tertiary amines | Liver | N-glucuronidation (not relevant for phloroglucinol) |
Plant systems also demonstrate spontaneous glycosylation of phloroglucinol. Transgenic Arabidopsis expressing bacterial PhlD (involved in phloroglucinol biosynthesis) convert >80% of synthesized phloroglucinol to phlorin (phloroglucinol β-D-glucoside) via endogenous glycosyltransferases. This highlights the universality of glycosylation in detoxification/transport [7].
Microorganisms critically enable phloroglucinol glucuronidation through two interconnected roles: biosynthesis of precursors and biotransformation. Pseudomonas fluorescens and related species synthesize phloroglucinol derivatives like 2,4-diacetylphloroglucinol (DAPG) via the phlACBDE gene cluster. Here, PhlD cyclizes three malonyl-CoA units into phloroglucinol, which is acetylated to DAPG [1] [7]. Microbial systems provide scalable platforms for glucuronide synthesis due to their high UGT expression and cofactor regeneration. For example, E. coli engineered with human UGTs produce O-, N-, and acyl-glucuronides of drugs like MK-8666 and AZD5991, achieving yields >100 mg/L [5].
Gut microbiota further influence glucuronide fate via enteric deconjugation. Bacterial β-glucuronidases hydrolyze glucuronides in the colon, releasing aglycones for reabsorption (enterohepatic recycling). While undocumented for phloroglucinol glucuronide specifically, this mechanism prolongs systemic exposure to compounds like epacadostat [5] [6]. Hydrolysis can also reactivate toxins, as seen in carcinogenic glucuronides (e.g., 2-acetylaminofluorene), underscoring the duality of microbial metabolism [6].
Table 2: Microbial Systems for Glucuronide Synthesis
System | Substrate | Glucuronide Type | Yield | Key Feature |
---|---|---|---|---|
E. coli + UGT1A4 | MK-8666 (tertiary alcohol) | O-glucuronide | 0.46 mg (50 mL scale) | Overcame chemical synthesis steric hindrance |
E. coli + UGTs | AZD5991 (macrocycle) | Acyl-glucuronide | 109.6 mg (10 L scale) | Matched human hepatocyte metabolite |
Pseudomonas sp. | Malonyl-CoA | Phloroglucinol | Not quantified | Native phlD gene cluster |
Oxidative dearomatization transforms planar phloroglucinol aromatics into 3,5,6-trihydroxycyclohexa-2,4-dienone scaffolds—key precursors for bioactive glucosides (e.g., hydroxysafflor yellow A). This process breaks aromaticity, generating chiral intermediates amenable to glycosylation [3]. Traditional methods required protective groups, limiting efficiency:
A breakthrough protecting-group-free method uses base-catalyzed oxidative dearomatization (K2CO3/O2 in methanol). This directly converts di-C-glucosylchalcones into C-glucosyl trihydroxycyclohexadienones in 60–86% yield. The mechanism involves:
This method's success hinges on avoiding glucopyranose ring strain, which previously caused rearrangements (e.g., oxofuro[3,2-d]benzofuran formation via ring opening/condensation) [3]. The resulting dienone scaffolds readily undergo regioselective glucuronidation at C-3 or C-5 hydroxyls, facilitated by UGTs' nucleophile specificity [3] [6].
Table 3: Oxidative Dearomatization Methods for Phloroglucinol Derivatives
Method | Catalyst/Solvent | Key Limitation | Yield Range | Product Stability |
---|---|---|---|---|
Sato (acetyl) | NaH/DMF | Deacetylation failure | Not reported | Low (degradation) |
Suzuki (methoxy) | PhI(OCOCF3)2/CH3CN | Cannot form trihydroxy scaffold | Not applicable | Moderate |
Base-catalyzed (unprotected) | K2CO3/O2/MeOH | None | 60–86% | High (no ring rearrangement) |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: